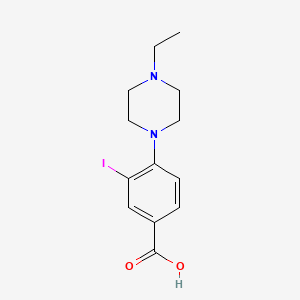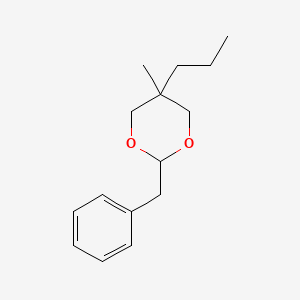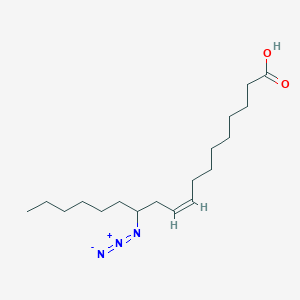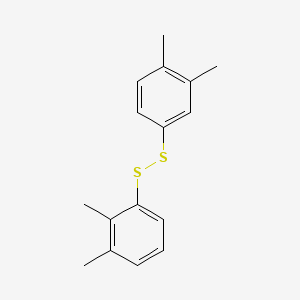
Disulfide, 2,3-dimethylphenyl 3,4-dimethylphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Xylyl 3,4-xylyl disulfide is an organic compound with the molecular formula C16H18S2. It is a disulfide derivative of xylyl, which consists of two xylyl groups connected by a disulfide bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-xylyl 3,4-xylyl disulfide typically involves the reaction of 2,3-dimethylphenyl thiol with 3,4-dimethylphenyl thiol under oxidative conditions. Common oxidizing agents used in this reaction include hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base such as sodium hydroxide (NaOH). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of 2,3-xylyl 3,4-xylyl disulfide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-xylyl 3,4-xylyl disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like lithium aluminum hydride (LiAlH4) or dithiothreitol (DTT).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), dithiothreitol (DTT).
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitroxylyl disulfides, haloxylyl disulfides.
Applications De Recherche Scientifique
2,3-xylyl 3,4-xylyl disulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,3-xylyl 3,4-xylyl disulfide involves its interaction with molecular targets through its disulfide bond. The disulfide bond can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, including those involved in oxidative stress and cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dimethylphenyl disulfide
- 3,4-Dimethylphenyl disulfide
- 2,4-Xylyl 3,5-xylyl disulfide
Uniqueness
2,3-xylyl 3,4-xylyl disulfide is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 2,3 and 3,4 positions provides steric hindrance and electronic effects that can affect the compound’s behavior in various reactions and applications .
Propriétés
Numéro CAS |
65087-16-3 |
|---|---|
Formule moléculaire |
C16H18S2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
1-[(3,4-dimethylphenyl)disulfanyl]-2,3-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-8-9-15(10-13(11)3)17-18-16-7-5-6-12(2)14(16)4/h5-10H,1-4H3 |
Clé InChI |
MLRBPQOZJFAPBS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)SSC2=CC(=C(C=C2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


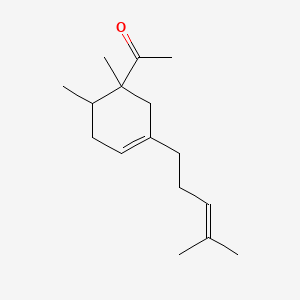
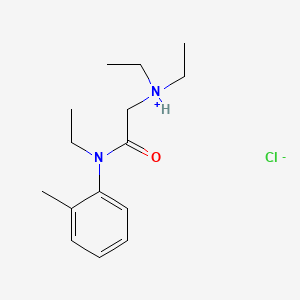
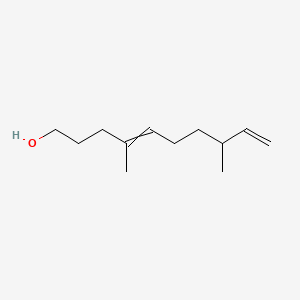
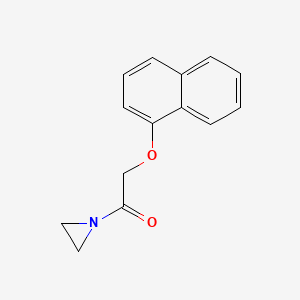
![3-Methyl-4-[4-[[4-(2-methylanilino)phenyl]-[4-(2-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B13763475.png)
![3-Hydroxy-2-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13763487.png)
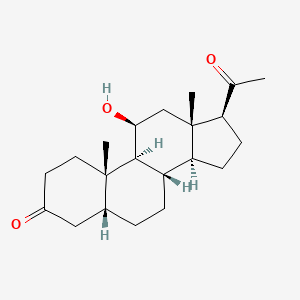
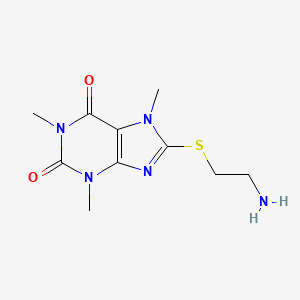

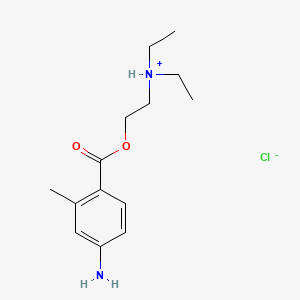
![2-[4-[(5-chloro-2-cyanophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate](/img/structure/B13763515.png)
